6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted piperazines, methoxyphenyl derivatives, and triazoloquinazolinone precursors. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzyme functions.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolinones: Compounds with similar core structures.
Piperazine derivatives: Compounds with similar side chains.
Uniqueness
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Overview
The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This compound belongs to a class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Structural Characteristics
The molecular structure of this compound includes:
- Piperazine ring : Known for its role in various pharmacological activities.
- Triazole and quinazoline moieties : Contributing to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to act as a ligand for:
- Alpha1-adrenergic receptors : These receptors are involved in various physiological processes such as vascular smooth muscle contraction and neurotransmission. The binding affinity to these receptors suggests potential applications in treating cardiovascular and neurological disorders .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Cardiovascular Implications :
Properties
Molecular Formula |
C29H28N6O3 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C29H28N6O3/c1-20-11-13-21(14-12-20)27-30-28-22-7-3-4-8-23(22)34(29(37)35(28)31-27)19-26(36)33-17-15-32(16-18-33)24-9-5-6-10-25(24)38-2/h3-14H,15-19H2,1-2H3 |
InChI Key |
CTQYHERSWRRZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC |
Origin of Product |
United States |
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